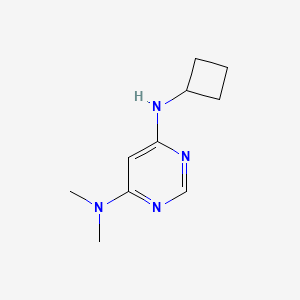

N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex diamines, such as N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine, is a challenging task due to the need for differentiation between the two nitrogen atoms and the requirement for diverse substitution patterns. A novel strategy for the synthesis of diamines has been reported, which involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of orthogonally protected diamines with diverse substitution patterns, including 1,2-, 1,3-, and 1,4-diamines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly, with some compounds exhibiting significant puckering of the pyrimidine rings, while others remain planar. The puckering can lead to different conformations such as boat, twist-boat, or screw-boat. This structural variation can influence the electronic properties of the molecule, with the potential development of polarized, charge-separated molecular-electronic structures. The positive charge is often delocalized over the exocyclic amino nitrogen atoms, with negative charge localized on the formyl oxygen atom .

Chemical Reactions Analysis

N-methylcyclobutylideneamine N-oxide, a related compound to the target molecule, has been shown to undergo spontaneous dimerization. Additionally, it can participate in cycloaddition reactions with reactive dipolarophiles to afford corresponding cycloadducts. These reactions are indicative of the reactivity of cyclobutyl-containing compounds and their potential to form diverse chemical structures through cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be elucidated through experimental techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For instance, a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was characterized to determine its crystalline structure, which was found to be in the triclinic space group. Theoretical calculations using methods such as HF/6-31G(d) and B3LYP/6-31G(d) can complement experimental findings by optimizing structure parameters and predicting vibrational frequencies, HOMO and LUMO energies, and molecular electrostatic potential (MEP) .

Mécanisme D'action

While the specific mechanism of action for N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine is not detailed, it is part of a series of compounds that were found to exhibit a competitive ATP inhibitory effect and multiple target effects . These compounds also showed stronger activity against certain cell lines compared to AZD3759 .

Propriétés

IUPAC Name |

6-N-cyclobutyl-4-N,4-N-dimethylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-14(2)10-6-9(11-7-12-10)13-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEFOWONAZBSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)